molecular formula C14H9F3O4 B14765515 4-Hydroxy-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

4-Hydroxy-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B14765515
M. Wt: 298.21 g/mol
InChI Key: PPBNCJUNNAZZLF-UHFFFAOYSA-N
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Description

4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a synthetic organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the trifluoromethoxylation of a biphenyl derivative, followed by hydroxylation and carboxylation reactions. The reaction conditions often require the use of specialized reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .

Scientific Research Applications

4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in inflammatory cell models and reduce oxidative stress in various biological systems. These effects are mediated through the modulation of signaling pathways related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted biphenyl derivatives, such as 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde .

Uniqueness

What sets 4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)

InChI Key

PPBNCJUNNAZZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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